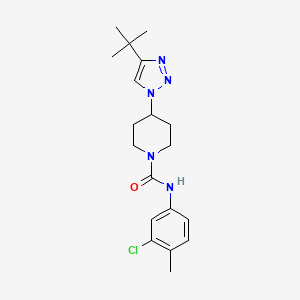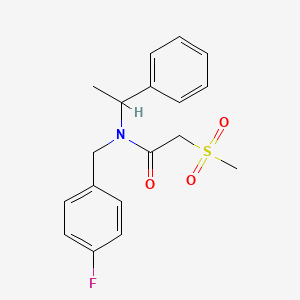
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea, also known as CTMU, is a chemical compound that has been studied for its potential applications in scientific research. CTMU belongs to the class of thiadiazole derivatives and has been found to exhibit various biological activities.
作用机制
The mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is its ability to modulate the immune response and inhibit the growth of cancer cells in vitro. This makes N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea a promising candidate for further research in the field of drug development. However, one of the limitations of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea and identify its molecular targets. Finally, the potential applications of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea in the treatment of various diseases, including cancer and inflammation, should be explored further.
合成方法
The synthesis of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-cycloheptylethylamine with 5-methyl-1,3,4-thiadiazol-2-ylisocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is reported to be around 70%.
科学研究应用
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the immune response and inhibit the growth of cancer cells in vitro. These properties make N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea a promising candidate for further research in the field of drug development.
属性
IUPAC Name |
1-(2-cycloheptylethyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10-16-17-13(19-10)15-12(18)14-9-8-11-6-4-2-3-5-7-11/h11H,2-9H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKYDNZUDZEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NCCC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)


![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)

![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)